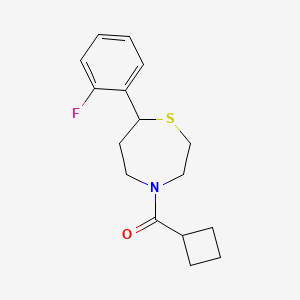
Cyclobutyl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
Compounds with cyclobutyl groups have been evaluated for their antitubercular activities. For instance, a study by Sriram et al. (2006) synthesized 4-(5-cyclobutyloxazol-2-yl)thiosemicarbazones and evaluated them for in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. The most active compound showed significant reduction in bacterial load in lung and spleen tissues at a specific dosage, highlighting the therapeutic potential of such structures in tuberculosis treatment (Sriram, Yogeeswari, Thirumurugan, & Pavana, 2006).
P2X7 Receptor Antagonism
Chrovian et al. (2018) developed a series of P2X7 antagonists through a dipolar cycloaddition reaction, indicating the significance of cyclobutyl-containing compounds in modulating receptor activity. These compounds were explored as clinical candidates for treating mood disorders, demonstrating the importance of cyclobutyl structures in psychiatric pharmacotherapy (Chrovian et al., 2018).
Antimycobacterial Agents
Dwivedi et al. (2005) reported on the synthesis and evaluation of phenyl cyclopropyl methanones for their anti-tubercular activities. Compounds exhibited activity against M. tuberculosis H37Rv in vitro, with some showing activity against multidrug-resistant strains. This research underscores the potential of cyclobutyl analogs in developing new antimycobacterial agents (Dwivedi, Tewari, Tiwari, Chaturvedi, Manju, Srivastava, Giakwad, Sinha, & Tripathi, 2005).
Antioxidant and Antibacterial Properties
A novel series of compounds incorporating the cyclobutyl moiety were synthesized and characterized for their antioxidant and antibacterial properties. The synthesized compounds exhibited significantly high antioxidant activity, suggesting the utility of cyclobutyl-containing compounds in developing antioxidants and antibacterials (Saraç, Orek, & Koparır, 2020).
Antitumor Agents
Hayakawa et al. (2004) synthesized derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, including a compound with a cyclobutyl moiety, as anti-tumor agents. These compounds exhibited selective cytotoxicity against tumorigenic cell lines, highlighting the potential of cyclobutyl derivatives in cancer therapy (Hayakawa, Shioya, Agatsuma, Furukawa, Naruto, & Sugano, 2004).
Wirkmechanismus
Eigenschaften
IUPAC Name |
cyclobutyl-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNOS/c17-14-7-2-1-6-13(14)15-8-9-18(10-11-20-15)16(19)12-4-3-5-12/h1-2,6-7,12,15H,3-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOJZYDRBMPPFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

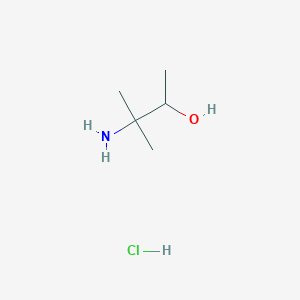
![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2741161.png)
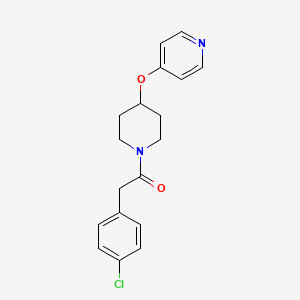
![2-[(4-Fluorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2741165.png)
![2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride](/img/structure/B2741166.png)

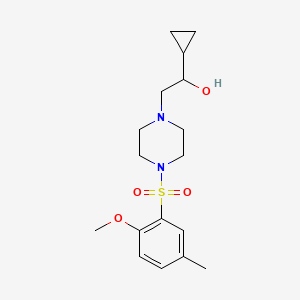

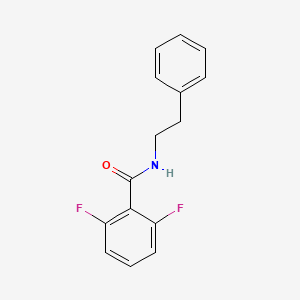
![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2741174.png)
![2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2741176.png)
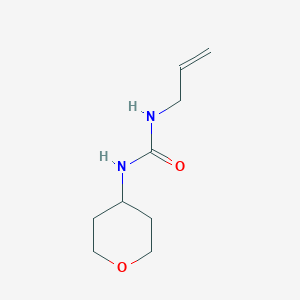
![N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)phenyl)acetamide](/img/structure/B2741179.png)
